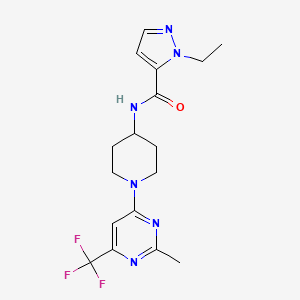
1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H21F3N6O and its molecular weight is 382.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₄H₁₈F₃N₅O
- CAS Number : 2836-44-4
Structural Features
The structure of the compound includes:
- A pyrazole ring , which is known for its diverse biological activities.
- A piperidine moiety , which often enhances the lipophilicity and bioavailability of compounds.
- A trifluoromethyl group , which is frequently associated with increased potency and selectivity in drug design.
Pharmacological Effects
Recent studies indicate that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several derivatives of pyrazole and piperidine have demonstrated significant anticancer properties. For instance, compounds similar to the one have shown inhibition of various cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Inhibition of Specific Enzymes : The compound has been evaluated for its ability to inhibit specific kinases and enzymes associated with cancer progression. For example, studies have reported that modifications to the piperidine structure can enhance enzyme inhibitory activity against targets like FGFR1 (Fibroblast Growth Factor Receptor 1) with IC50 values in the nanomolar range .
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, although further research is needed to clarify these findings.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the trifluoromethyl group significantly enhances binding affinity to target proteins.
- Alterations in the piperidine substituents can lead to variations in potency and selectivity against specific cancer cell lines .
Case Studies
- In Vitro Studies : In vitro assays have shown that modifications to the ethyl group in the compound can lead to varying degrees of cytotoxicity against different cancer cell lines. For example, a derivative with a cyclobutyl group exhibited enhanced potency compared to the ethyl variant .
- In Vivo Efficacy : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated that certain analogs maintain good plasma concentrations, suggesting potential for effective oral bioavailability .
Table 1: Summary of Biological Activities
| Activity Type | Description | IC50 (nM) |
|---|---|---|
| FGFR1 Inhibition | Potent inhibition observed | 15.0 - 69.1 |
| Anticancer Activity | Cytotoxicity against various cell lines | Varies by cell line |
| Neuroprotective Effects | Potential protective effects noted | Not quantified |
Table 2: Structure-Activity Relationship Insights
Propiedades
IUPAC Name |
2-ethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O/c1-3-26-13(4-7-21-26)16(27)24-12-5-8-25(9-6-12)15-10-14(17(18,19)20)22-11(2)23-15/h4,7,10,12H,3,5-6,8-9H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCLKIPHEYYNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













